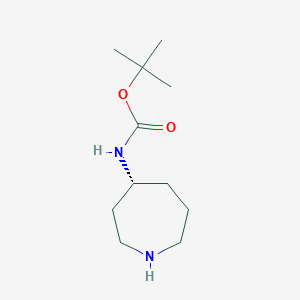

(R)-tert-Butyl azepan-4-ylcarbamate

Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within the ring structure. fiveable.me These structures are of immense importance in organic chemistry due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnih.govopenmedicinalchemistryjournal.com An estimated 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com

The presence of the nitrogen atom imparts unique properties to these molecules. It can influence the compound's basicity, polarity, and ability to form hydrogen bonds, which is crucial for interactions with biological targets. fiveable.menih.gov The structural diversity and reactivity of nitrogen heterocycles make them invaluable building blocks in the synthesis of a wide array of functional molecules. numberanalytics.com They are integral to various industries, serving as dyes, corrosion inhibitors, and materials for optoelectronics. openmedicinalchemistryjournal.commsesupplies.com

Overview of Chiral Azepane Scaffolds in Synthetic Design

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. When this ring incorporates one or more stereogenic centers, it is referred to as a chiral azepane scaffold. These structures are significant motifs in a number of biologically active natural products and synthetic compounds. chemistryviews.org The inherent three-dimensionality and conformational flexibility of the seven-membered ring, combined with the stereochemical definition of a chiral center, offer a unique framework for designing molecules with specific spatial arrangements.

The synthesis of enantiomerically pure azepane scaffolds is an area of active research. chemistryviews.org These chiral building blocks are valuable intermediates in asymmetric synthesis, allowing for the construction of complex target molecules with high stereoselectivity. mdpi.com Recent studies have highlighted the potential of novel bicyclic azepanes in neuropharmacology, demonstrating that even simple, unexplored scaffolds can lead to the discovery of potent bioactive compounds. acs.orgunibe.chacs.org The development of synthetic routes to access these chiral azepane derivatives, such as through palladium-catalyzed asymmetric allylic alkylation followed by a series of transformations, opens up avenues for creating diverse molecular architectures. chemistryviews.org

Contextualizing (R)-tert-Butyl azepan-4-ylcarbamate within Advanced Synthetic Strategies

This compound is a specific chiral molecule that combines the azepane scaffold with a tert-butyl carbamate (B1207046) (Boc) protecting group. The Boc group is a common amine-protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

This compound serves as a valuable chiral building block. The (R)-configuration at the 4-position of the azepane ring provides a specific stereochemistry that can be carried through a synthetic sequence. The presence of the Boc-protected amine at one position and a secondary amine within the ring allows for selective functionalization at two different points in the molecule. This makes it a useful intermediate for the synthesis of more complex substituted azepanes, which are target structures in medicinal chemistry research. The tert-butyl group in the carbamate provides steric bulk, which can influence the reactivity and conformation of the molecule.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1447823-06-4 aceschem.combldpharm.comcalpaclab.com |

| Molecular Formula | C11H22N2O2 aceschem.comcalpaclab.comuni.lu |

| Molecular Weight | 214.31 g/mol aceschem.com |

| IUPAC Name | tert-butyl (4R)-azepan-4-ylcarbamate calpaclab.com |

| Synonyms | This compound, (4R)-4-(Boc-amino)azepane calpaclab.com |

| Chirality | (R) |

| Physical Form | Solid |

The strategic use of this compound allows synthetic chemists to introduce a chiral seven-membered nitrogen-containing ring into a target molecule with the amine functionality pre-installed and protected. This simplifies multi-step syntheses and provides a reliable route to enantiomerically enriched products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butyl (4R)-azepan-4-ylcarbamate |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(4R)-azepan-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUNZAWHSSBPU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of R Tert Butyl Azepan 4 Ylcarbamate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates potential synthetic pathways. amazonaws.com For (R)-tert-butyl azepan-4-ylcarbamate, two primary disconnections guide the synthetic strategy.

The most apparent disconnection is at the carbamate (B1207046) functional group (C-N amide bond). This bond is reliably formed in the forward sense via nucleophilic attack of an amine onto an activated carbonyl species. This disconnection simplifies the target molecule to two key synthons: the chiral amine, (R)-azepan-4-amine, and a tert-butoxycarbonyl (Boc) donating agent. The corresponding reagent for the Boc group is typically di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). amazonaws.comorgsyn.org

The second, more complex set of disconnections involves the C-N bonds within the seven-membered azepane ring itself. wikipedia.org Strategies for forming the azepane core often rely on intramolecular cyclization reactions. researchgate.netmdpi.com A common approach is intramolecular reductive amination of a linear precursor containing an amine at one end and an aldehyde or ketone at the other. Another powerful method is ring-closing metathesis (RCM) of a diene precursor. researchgate.net Alternatively, ring-expansion strategies, such as from a substituted piperidine (B6355638) derivative, can be employed to construct the seven-membered ring. rsc.orgresearchgate.net These disconnections point towards acyclic or smaller cyclic precursors that must be synthesized with the correct stereochemistry already in place or be amenable to stereoselective transformations.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection Point | Synthons | Potential Forward Reaction |

| Carbamate C-N Bond | (R)-azepan-4-amine + Boc cation equivalent | Acylation of the amine with Boc₂O or similar reagent. |

| Ring C-N Bond (Intramolecular) | Linear amino-aldehyde/ketone | Intramolecular Reductive Amination |

| Ring C-C Bond (RCM) | Acyclic amino-diene | Ring-Closing Metathesis |

| Ring Expansion | Substituted Piperidine | Tiffeneau-Demjanov or similar ring expansion |

Stereoselective Synthetic Pathways to the (R)-Azepan-4-yl Configuration

The crucial synthetic challenge is the establishment of the stereocenter at the C4 position of the azepane ring in the (R)-configuration. Several stereoselective strategies can be employed to achieve this.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. While reliable, this method requires additional steps for attachment and removal of the auxiliary. wikipedia.org

For the synthesis of the (R)-azepane core, one could envision a strategy starting from a prochiral piperidone derivative. The piperidone nitrogen could be attached to a chiral auxiliary, such as a derivative of (R,R)-pseudoephedrine or a camphorsultam. wikipedia.org The resulting chiral enamine or enolate could then undergo a diastereoselective reduction or alkylation at the C4 position. Subsequent ring expansion, followed by removal of the auxiliary, would yield the chiral azepane skeleton. Evans oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylation and aldol (B89426) reactions, establishing one or two new stereocenters with high diastereoselectivity. wikipedia.org

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Several catalytic methods are applicable to azepane synthesis. nih.gov For instance, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of certain azepine derivatives, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org A plausible route to the (R)-azepane core could involve the asymmetric hydrogenation of a prochiral cyclic enamine or the intramolecular reductive amination of a linear keto-amine using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) with a chiral phosphine (B1218219) ligand. The development of new catalytic systems is an active area of research, with N-heterocyclic carbenes (NHCs) and phosphoramidites emerging as powerful ligands for controlling stereoselectivity in a variety of transformations. acs.org

Enantiomeric Resolution Techniques for Azepane Precursors

When a stereoselective synthesis is not feasible or is low-yielding, classical resolution of a racemic mixture can be an effective strategy. This approach involves synthesizing a racemic version of a key intermediate, such as tert-butyl azepan-4-ylcarbamate or azepan-4-amine, and then separating the enantiomers.

One common method is the formation of diastereomeric salts. The racemic amine can be treated with a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be crystallized and separated from the other. The chiral acid is then removed by a simple acid-base extraction to yield the desired enantiomerically pure amine. A second major technique is chiral chromatography, where the racemic mixture is passed through a stationary phase containing a chiral selector, leading to the separation of the enantiomers based on their differential interactions with the column material.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of all reaction parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility. acs.org

Reagent Selection and Stoichiometry

The choice of reagents and their precise amounts are critical for maximizing yield and minimizing waste. In the final step of the synthesis—the installation of the Boc protecting group—several reagents can be used. Di-tert-butyl dicarbonate (Boc₂O) is the most common, but others exist. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The stoichiometry of the amine, the Boc-reagent, and the base must be carefully controlled to prevent side reactions, such as double protection if other reactive sites are present.

The optimization process involves screening various parameters. For a given transformation, different catalysts, solvents, temperatures, and reagent concentrations are systematically tested to find the optimal conditions. researchgate.net For example, in a catalytic cyclization, one might screen various metal catalysts and ligands to find the combination that gives the highest yield and enantioselectivity. nih.gov

Table 2: Illustrative Optimization of a Catalyzed Reaction Step

This table illustrates a hypothetical optimization process for a key synthetic step, based on common practices in process chemistry. researchgate.netnih.gov

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (5) | PPh₃ | Dioxane | 80 | 52 |

| 3 | Pd₂(dba)₃ (2.5) | RuPhos | Toluene | 80 | 75 |

| 4 | Pd₂(dba)₃ (2.5) | RuPhos | Toluene | 100 | 88 |

| 5 | Pd₂(dba)₃ (2.5) | RuPhos | Toluene | 110 | 85 |

| 6 | Pd₂(dba)₃ (1.0) | RuPhos | Toluene | 100 | 86 |

This systematic approach ensures that the final synthetic procedure is robust, scalable, and economically viable. For industrial applications, factors such as the cost of the catalyst, the ease of product purification, and the environmental impact of solvents and reagents are also of paramount importance. researchgate.net

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the outcome of chemical reactions, particularly in terms of yield, selectivity, and reaction rate. In the context of synthesizing this compound, solvent effects are critical in two key stages: the formation of the chiral azepane ring and the subsequent protection of the amine group as a tert-butyl carbamate (Boc protection).

For the synthesis of the azepane ring , especially in asymmetric synthesis, the solvent can impact the conformation of catalysts and intermediates, thereby affecting stereoselectivity. organic-chemistry.org For instance, in metal-catalyzed reactions, coordinating solvents can modulate the reactivity and stereochemical control of the catalyst. masterorganicchemistry.com Non-polar solvents are often preferred in certain asymmetric reactions to maximize the influence of the chiral catalyst.

For the Boc protection step , the reaction is typically flexible regarding the solvent choice. fishersci.co.uk Common solvents include water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol (B129727). fishersci.co.uk The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) to form the carbamate is a well-established transformation. organic-chemistry.orgmasterorganicchemistry.comfishersci.co.uk The kinetics of carbamate formation are influenced by the basicity of the amine and the pH of the reaction medium. researchgate.netnih.govacs.orgresearchgate.netscispace.com The rate-limiting step can vary, with some studies suggesting that for weakly basic amines, carbon-nitrogen bond formation is rate-determining, while for more basic amines, proton transfer may become rate-limiting. researchgate.netresearchgate.net The presence of a base is generally required to neutralize the acidic byproduct. fishersci.co.uk In some instances, solvent-free conditions, using molten di-tert-butyl dicarbonate, have been employed for an efficient and "green" protection of amines. semanticscholar.org

A study on the thermal deprotection of N-Boc protected amines in continuous flow demonstrated that the choice of solvent, such as methanol or trifluoroethanol, can significantly affect the efficiency of the reaction. nih.gov While this concerns the reverse reaction, it underscores the importance of solvent-substrate interactions.

Table 1: Common Solvents for Boc Protection of Amines and Their Properties

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | General Use in Boc Protection |

| Water | 80.1 | 100 | Often used in biphasic systems or as a co-solvent. fishersci.co.uk |

| Tetrahydrofuran (THF) | 7.5 | 66 | A common aprotic solvent for this reaction. fishersci.co.uk |

| Acetonitrile | 37.5 | 82 | A polar aprotic solvent suitable for Boc protection. fishersci.co.uk |

| Dioxane | 2.2 | 101 | A non-polar aprotic solvent. fishersci.co.uk |

| Methanol | 32.7 | 65 | A protic solvent that can be used. fishersci.co.uknih.gov |

| Dichloromethane (DCM) | 8.9 | 40 | Often used for work-up and purification. |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 58 | Can act as both a solvent and catalyst for efficient Boc protection. organic-chemistry.org |

Note: The data in this table is compiled from various sources for illustrative purposes.

Isolation and Purification Strategies

The isolation and purification of this compound are crucial steps to ensure the high purity required for its use in pharmaceutical synthesis. Common purification techniques for Boc-protected amines include extraction, crystallization, and chromatography.

Following the reaction, a typical workup involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The organic layer is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities before being dried and concentrated.

Crystallization is a highly effective method for purifying solid compounds. If the crude product is a solid, it can be recrystallized from a suitable solvent or solvent mixture to obtain the pure compound.

For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of Boc-protected amines. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is often used, with the polarity being adjusted to achieve the desired separation.

In the context of chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical tool to determine the enantiomeric purity (ee) of the final product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the separation of chiral amines and their derivatives. yakhak.org The choice of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), and the specific type of chiral column are crucial for achieving baseline separation of the enantiomers. yakhak.org For preparative chiral HPLC, the separated enantiomers can be collected to yield the enantiopuer product.

Alternative purification strategies include the use of ion-exchange resins. For instance, a method for the simultaneous deprotection and purification of Boc-amines has been developed using ionic resin capture. acs.org

Comparative Analysis of Published Synthetic Routes

As no specific published synthetic routes for this compound have been identified, a direct comparative analysis is not feasible. However, a comparative analysis of general strategies for analogous chiral cyclic amines can be discussed.

Efficiency and Atom Economy Considerations

Atom Economy of Boc Protection/Deprotection:

Protection: Amine + Boc₂O → Boc-Amine + CO₂ + t-BuOH

Deprotection (Acidic): Boc-Amine + H⁺ → Amine + CO₂ + Isobutene

In both steps, byproducts are generated, reducing the atom economy. Therefore, synthetic strategies that minimize the use of protecting groups are generally preferred from a green chemistry standpoint. nih.gov

Catalytic Asymmetric Synthesis vs. Chiral Resolution:

Catalytic Asymmetric Synthesis: This approach, if successful, can directly generate the desired enantiomer in high enantiomeric excess, potentially leading to higher yields and better atom economy than resolution methods. nih.gov

Chiral Resolution: This involves separating a racemic mixture. Classical resolution with a chiral resolving agent results in a theoretical maximum yield of 50% for the desired enantiomer, with the other 50% being waste unless a racemization and recycling process is implemented. Dynamic kinetic resolution can overcome this limitation by continuously racemizing the unwanted enantiomer, allowing for a theoretical yield of up to 100%.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org When considering the synthesis of a pharmaceutical intermediate like this compound, several of these principles are particularly relevant.

Prevention of Waste: This is the cornerstone of green chemistry. Designing syntheses with high atom economy and minimizing the use of protecting groups directly addresses this principle. nih.gov

Atom Economy: As discussed above, maximizing the incorporation of all materials used in the process into the final product is a key goal. nih.gov

Use of Safer Solvents and Auxiliaries: The pharmaceutical industry is a major user of solvents, which contribute significantly to waste and environmental impact. tandfonline.com The selection of greener solvents, such as water, ethanol, or newer bio-based solvents, and the avoidance of hazardous solvents like chlorinated hydrocarbons, is a critical aspect of green synthesis. acs.orgorganic-chemistry.orgtandfonline.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. acs.org The use of catalysts can often enable milder reaction conditions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org This is particularly relevant in asymmetric synthesis where chiral catalysts are employed.

Table 2: Application of Green Chemistry Principles to Amine Synthesis

| Green Chemistry Principle | Application in the Synthesis of Chiral Carbamates |

| Prevention | Design synthetic routes with fewer steps and higher yields. |

| Atom Economy | Favor addition reactions over substitutions and eliminations. Minimize protecting group use. nih.gov |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and byproducts. |

| Designing Safer Chemicals | The final product's properties are fixed, but the intermediates can be designed for lower toxicity. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions where possible. semanticscholar.orgtandfonline.com |

| Design for Energy Efficiency | Use of catalysis to lower reaction temperatures. acs.org |

| Use of Renewable Feedstocks | Not directly applicable from search results, but a general principle. |

| Reduce Derivatives | Minimize the use of protecting groups to avoid extra steps. nih.govrsc.orgnumberanalytics.com |

| Catalysis | Employ catalytic asymmetric methods for chirality induction. nih.govacs.org |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Use of in-process analytical techniques to monitor and control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choose less hazardous materials and reaction conditions. |

This table illustrates how green chemistry principles can be applied to the synthesis of compounds like this compound.

Chemical Reactivity and Transformative Chemistry of R Tert Butyl Azepan 4 Ylcarbamate

Carbamate (B1207046) Functional Group Manipulations

The tert-butyl carbamate (Boc) group is primarily a protecting group for the 4-amino functionality of the azepane ring. nih.govwikipedia.org Its manipulation, particularly its removal, is a key step in utilizing this part of the molecule for further synthetic transformations.

The removal of the Boc group, known as deprotection, unmasks the primary amine at the 4-position of the azepane ring, yielding (R)-azepan-4-amine. This transformation is typically achieved under acidic conditions. The resulting primary amine is a nucleophile and can participate in a wide array of subsequent reactions, which can be broadly classified as amination reactions where the azepane derivative provides the amino group.

Several methods have been developed for the deprotection of tert-butyl carbamates, focusing on mildness and selectivity to preserve other sensitive functional groups. nih.govorganic-chemistry.org One effective and environmentally benign method employs aqueous phosphoric acid. nih.govorganic-chemistry.org This reagent can selectively cleave the Boc group in high yields while tolerating other acid-sensitive groups like benzyloxycarbonyl (Cbz) carbamates and various esters. organic-chemistry.orgorganic-chemistry.org Another approach involves using hot water, which can mediate N-Boc deprotection, with reaction rates influenced by electronic effects on the molecule. rsc.org A further mild technique uses a combination of the tris-4-bromophenylamminium radical cation, known as "magic blue," and triethylsilane to facilitate the cleavage of the C-O bond of the carbamate. organic-chemistry.org

| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Key Features | Reference |

|---|---|---|---|---|---|

| 85% Aqueous Phosphoric Acid (H₃PO₄) | Toluene | Ambient to mild heat | 3 - 14 hours | Environmentally benign, mild, high-yielding, selective over Cbz, esters. | nih.govorganic-chemistry.org |

| Water (H₂O) | Water | 100-150°C | Variable | Catalyst-free, "green" chemistry approach. | rsc.org |

| Tris-4-bromophenylamminium radical cation ("Magic Blue") + Triethylsilane (Et₃SiH) | Not specified | Mild conditions | Not specified | Catalytic, mild deprotection via C-O bond cleavage. | organic-chemistry.org |

Following the successful deprotection of the Boc group to reveal the primary amine, (R)-azepan-4-amine can be readily converted into urea (B33335) and thiourea (B124793) derivatives. nih.govnih.gov These functional groups are prevalent in many biologically active compounds. nih.gov The synthesis involves the reaction of the newly formed amine with an appropriate isocyanate or isothiocyanate.

The general reaction proceeds via the nucleophilic attack of the primary amine of the azepane onto the electrophilic carbon of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). This forms a stable urea or thiourea linkage, respectively. The choice of the "R" group on the isocyanate or isothiocyanate allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for applications such as drug discovery. nih.govnih.gov For example, reacting the deprotected amine with phenyl isothiocyanate would yield a phenylthiourea (B91264) derivative of the (R)-azepane core.

Reactions at the Azepane Nitrogen

The secondary amine within the seven-membered azepane ring is a key site for introducing molecular diversity. It readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and reductive amination.

The nucleophilic nitrogen of the azepane ring can be modified through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Phase transfer catalysis can also be employed for N-alkylation, offering an efficient method for this transformation. google.com

N-acylation involves the reaction of the azepane nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction, usually carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, forms a stable amide bond. This transformation is useful for introducing a wide range of functional groups and is a common strategy in the synthesis of pharmaceutical compounds.

| Reaction Type | Typical Reagents | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halides (R-X), Reductive amination reagents | Introduces alkyl substituents to the ring nitrogen. |

| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Forms an amide linkage at the ring nitrogen. |

Reductive amination is a powerful and widely used method for forming C-N bonds and provides a direct route to N-alkylated azepanes. mdpi.com In this reaction, the secondary amine of (R)-tert-butyl azepan-4-ylcarbamate reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent present in the reaction mixture.

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or methods like the Leuckart reaction which uses formic acid. mdpi.com The choice of carbonyl compound determines the substituent that is installed on the azepane nitrogen. This one-pot procedure is highly efficient and is a cornerstone of amine synthesis in medicinal chemistry. mdpi.com Biocatalytic reductive amination using amine dehydrogenases has also emerged as a method for synthesizing chiral amines, highlighting the importance of enzymatic methods in modern synthesis. frontiersin.orgwhiterose.ac.uk

Reactions at the Azepane Ring System

Beyond manipulations of the functional groups, the azepane ring itself can undergo transformations. These reactions can alter the core scaffold, leading to the formation of novel heterocyclic systems. For instance, the azepane ring can be a template for constructing fused bicyclic systems. One reported strategy involves the synthesis of a pyrazino[2,3-c]azepine ring system by condensing an α-bromoazepandione derivative with ethylenediamine. chem-soc.si This approach demonstrates how the azepane core can be elaborated into more complex molecular architectures. Such strategies are valuable for exploring new chemical space and developing compounds with unique structural and biological properties.

Cycloaddition Reactions Involving the Azepane Moiety

Currently, there is a lack of specific studies in the scientific literature detailing cycloaddition reactions directly involving the azepane ring of this compound. While cycloaddition reactions are a powerful tool in organic synthesis for the construction of complex cyclic systems, research focusing on the participation of this particular substituted azepane in such transformations has not been reported in the available literature. General studies on cycloadditions with related carbamates exist, but direct data on this compound is not available. researchgate.net

Functionalization of the Azepane Ring via C-H Activation

The direct functionalization of the azepane ring of this compound through C-H activation is an area that remains largely unexplored in published research. C-H activation represents a modern and efficient strategy for the derivatization of organic molecules. However, specific methodologies or applications of this technique to this compound have not been documented in the scientific literature to date.

Stereochemical Stability and Epimerization Studies of the (R)-Configuration

Detailed investigations into the stereochemical stability and potential for epimerization of the (R)-configuration of this compound are not extensively covered in the available scientific literature. The stability of the chiral center is a critical parameter for its application in the synthesis of enantiomerically pure pharmaceuticals. While enzymatic kinetic resolution and stereochemical stability have been studied for other carbamate-containing compounds, specific data regarding the conditions under which the (R)-enantiomer of tert-butyl azepan-4-ylcarbamate might epimerize are not available. mdpi.com

Role of R Tert Butyl Azepan 4 Ylcarbamate As a Chiral Building Block

Construction of Complex Polycyclic Systems Utilizing the Azepane Scaffold

The inherent conformational pre-organization of the azepane ring in (R)-tert-Butyl azepan-4-ylcarbamate makes it an attractive starting point for the synthesis of complex polycyclic systems. The strategic placement of the protected amine allows for its transformation into a key reactive handle for ring-forming reactions, leading to the creation of fused and bridged bicyclic and polycyclic structures.

While specific examples detailing the direct use of this compound in the synthesis of polycyclic systems are not extensively documented in publicly available literature, the broader class of azepane derivatives is widely employed for this purpose. For instance, synthetic strategies often involve the initial deprotection of the Boc group, followed by N-alkylation or N-acylation with a substrate containing a second reactive moiety. Subsequent intramolecular cyclization reactions, such as Pictet-Spengler, Mannich, or ring-closing metathesis, can then be employed to construct an additional ring fused to the azepane core. The chirality of the C4 position can influence the stereochemical outcome of these cyclizations, enabling the diastereoselective synthesis of complex scaffolds. The development of novel methods for the synthesis of annulated azepane rings highlights the importance of such scaffolds in natural products and active pharmaceutical ingredients. thermofisher.com

Application in the Synthesis of Chiral Amines and Amino Acid Derivatives

The primary amine functionality, masked as a Boc-carbamate in this compound, is central to its application in the synthesis of other chiral amines and non-natural amino acid derivatives. The Boc protecting group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions to liberate the free amine.

This free amine can then be subjected to a variety of transformations. For example, reductive amination with aldehydes or ketones provides access to a diverse array of N-substituted chiral azepane derivatives. Furthermore, the amine can be acylated with activated carboxylic acids or their equivalents to form amide bonds, a common linkage in many biologically active molecules.

A significant application lies in the synthesis of constrained amino acid analogues. By coupling the deprotected amine with an appropriately functionalized carboxylic acid, novel amino acids incorporating the azepane ring can be prepared. These constrained analogues are of great interest in peptide and peptidomimetic chemistry, as they can induce specific secondary structures and enhance metabolic stability. The synthesis of such derivatives is a key strategy in the development of new therapeutic agents.

Precursor in the Development of Spirocyclic Heterocycles

The development of spirocyclic scaffolds, where two rings share a single atom, is a growing area in medicinal chemistry due to their unique three-dimensional architectures and potential for novel intellectual property. This compound can serve as a valuable precursor for the synthesis of spirocyclic heterocycles where the spiro-center is the C4 position of the azepane ring.

One conceptual approach involves the deprotection of the Boc group and subsequent conversion of the amine into a leaving group. An intramolecular nucleophilic substitution by a tethered nucleophile originating from a substituent on the azepane nitrogen would lead to the formation of a spirocycle. Alternatively, the nitrogen atom itself can act as a nucleophile in an intramolecular reaction with an electrophilic center attached to the C4 position after its elaboration. While direct literature examples for this specific transformation with this compound are scarce, the general principles of spirocycle synthesis support its potential in this area.

Integration into Diversified Chemical Libraries for High-Throughput Screening

The modular nature of this compound makes it an ideal building block for the creation of diversified chemical libraries for high-throughput screening (HTS). stanford.edu The ability to readily deprotect the Boc group and functionalize the resulting amine allows for the parallel synthesis of a large number of distinct compounds.

Pharmaceutical and biotechnology companies often utilize libraries of "building blocks" – small, reactive molecules that can be combined in various ways to rapidly generate a large number of different products. thermofisher.comupenn.edu this compound, with its defined stereochemistry and reactive handle, fits perfectly into this paradigm. By reacting the deprotected amine with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination), a library of amides, sulfonamides, ureas, and secondary amines can be constructed.

Applications in Medicinal Chemistry Research and Scaffold Design

Design Principles for Azepane-Containing Molecular Scaffolds in Drug Discovery

The design of drugs based on the azepane scaffold is guided by several key principles aimed at optimizing molecular properties for therapeutic benefit. The seven-membered ring of azepane offers greater conformational flexibility compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). This flexibility allows for the creation of molecules that can adapt to the complex topographies of biological targets.

Key design principles include:

Scaffold Rigidity and Conformational Constraint: While flexible, the azepane ring can be incorporated into more rigid structures, such as fused or bridged bicyclic systems, to improve binding affinity and selectivity for a target protein. google.com Constraining the conformation of a molecule reduces the entropic penalty upon binding, often leading to enhanced potency. umich.edu

Vectorial Display of Substituents: The non-planar nature of the azepane ring allows for the precise spatial orientation of functional groups. The nitrogen atom and other substitution points on the ring serve as vectors to position pharmacophoric elements in a way that maximizes interactions with a biological target. nih.gov

Physicochemical Property Modulation: The azepane nitrogen is a key site for modification. It can be functionalized to introduce basicity, which can be crucial for salt formation and solubility, or it can be acylated or alkylated to modulate lipophilicity and membrane permeability. The introduction of polar functional groups can also be used to tailor the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Complexity: Azepane scaffolds can possess multiple stereogenic centers, which is critical for achieving selective interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Utilizing enantiomerically pure building blocks, such as (R)-tert-butyl azepan-4-ylcarbamate, is essential for developing stereospecific drugs and avoiding potential off-target effects or reduced efficacy associated with racemic mixtures. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: The azepane ring can be used as a bioisostere for other cyclic structures in a process known as "scaffold hopping." This strategy is employed to discover new chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property positions. nih.gov

Utilization as a Precursor for Novel Ligands and Modulators of Biological Targets

This compound, with its protected amine and defined stereochemistry, is a versatile starting material for the synthesis of more complex molecules targeting a range of biological pathways. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be functionalized in various ways.

Protein Tyrosine Phosphatase SHP2 is a key signaling node and an important target in oncology. While various heterocyclic scaffolds have been explored for the development of SHP2 inhibitors, including azaindoles derived through scaffold hopping approaches nih.gov, there is no direct information in the reviewed literature explicitly identifying this compound as a precursor for SHP2 inhibitors.

The Androgen Receptor (AR) is a critical driver of prostate cancer. A novel therapeutic strategy, particularly for castration-resistant prostate cancer (CRPC), is the development of molecules that induce the degradation of the AR protein. nih.gov These agents include Selective Androgen Receptor Degraders (SARDs) and Proteolysis Targeting Chimeras (PROTACs). nih.govelifesciences.org

PROTACs are bifunctional molecules that consist of a ligand that binds the target protein (AR), a linker, and a ligand that recruits an E3 ubiquitin ligase. mdpi.com This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein. nih.gov This mechanism offers advantages over traditional inhibitors, especially when resistance arises from AR overexpression or mutations. nih.gov The development of oral AR PROTACs like ARV-110 has shown significant promise, achieving potent and nearly complete AR degradation in preclinical models. researchgate.netresearchgate.net

While the exact synthetic pathways for many proprietary AR degraders are not fully disclosed, the synthesis of these complex molecules relies on versatile chemical building blocks. Chiral heterocyclic fragments are essential for constructing both the target-binding elements and the linkers that ensure the correct geometry for forming the productive ternary complex (AR-PROTAC-E3 ligase). A compound such as this compound represents a key type of chiral building block, providing a stereochemically defined azepane core that can be elaborated into the final complex structure.

This compound is an important precursor in the synthesis of potent inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival. Research has focused on optimizing lead compounds derived from natural products like balanol.

One such lead compound, which contained an ester moiety, was found to be unstable in plasma. To address this liability, researchers designed and synthesized a series of novel azepane derivatives with more stable linkers. elifesciences.org The synthesis of these new inhibitors utilized the chiral azepane scaffold to maintain the necessary stereochemistry for potent activity. For example, the highly active inhibitor N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (IC₅₀ for PKB-α of 4 nM) was developed. nih.govelifesciences.org This compound demonstrated excellent plasma stability and served as a new lead for further optimization. elifesciences.org The development of this series highlights the direct application of chiral azepane precursors in creating potent and drug-like kinase inhibitors.

| Compound | Target | IC₅₀ (nM) | Key Feature |

|---|---|---|---|

| Lead Compound 1 | PKB-α | 5 | Ester linker, plasma unstable elifesciences.org |

| Optimized Compound 4 | PKB-α | 4 | Amide linker, plasma stable nih.govelifesciences.org |

| Inactive Compound 6 | PKB-α | 25,800 | Steric hindrance due to linker conformation elifesciences.org |

Impact of Stereochemistry on Scaffold Interaction and Biological Activity (General Principles)

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The enzymes and receptors that are the targets of drug action are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity when interacting with small molecule ligands.

For azepane-containing scaffolds, the stereochemistry at substituent attachment points has a profound impact on biological activity:

Enantioselectivity in Binding: The (R) and (S) enantiomers of a chiral drug can have vastly different binding affinities for their target. One enantiomer (the eutomer) may fit perfectly into a binding pocket, forming multiple high-energy favorable interactions, while the other enantiomer (the distomer) may bind weakly or not at all due to steric clashes or the inability to form key interactions.

Conformational Control: The stereochemistry of the azepane ring and its substituents dictates the molecule's preferred three-dimensional conformation. This, in turn, determines how well the pharmacophoric groups are presented to the biological target. An incorrect stereoisomer may adopt a conformation that is non-complementary to the binding site. elifesciences.org

Pharmacokinetic Consequences: Stereochemistry can also influence a drug's ADME properties. Different enantiomers can be metabolized at different rates by chiral enzymes like cytochrome P450s, leading to different plasma concentrations and durations of action.

The synthesis of optically active azepane scaffolds is therefore of high importance. nih.gov Using a stereochemically pure starting material like this compound ensures that the final compound has the desired stereoconfiguration, maximizing its therapeutic potential and minimizing potential complications from inactive or off-target enantiomers. researchgate.net

Contribution to Lead Compound Generation and Optimization Processes

This compound is a valuable tool in the generation and optimization of lead compounds in drug discovery. A "lead compound" is a chemical starting point that has shown promising activity against a target but requires further modification to become a viable drug candidate.

This building block contributes in several ways:

Rapid Library Synthesis: It serves as a readily available, structurally defined core for the parallel synthesis of a library of analogues. By reacting the deprotected amine with a variety of acids, aldehydes (via reductive amination), or other electrophiles, chemists can rapidly explore the structure-activity relationship (SAR) around the azepane scaffold.

Introduction of Defined Chirality: Incorporating this compound early in a synthetic route ensures that all subsequent analogues have the same absolute stereochemistry at the 4-position. This simplifies the interpretation of SAR data, as any changes in activity can be attributed to the structural modifications being made, rather than to a mixture of stereoisomers.

Facilitating Lead Optimization: During lead optimization, chemists aim to improve a compound's potency, selectivity, and ADME properties. The azepane scaffold provided by this precursor allows for systematic modifications. For instance, in the optimization of PKB inhibitors, replacing an unstable ester linker with a stable amide linker led to a new lead compound with superior drug-like properties. nih.govelifesciences.org This iterative process of design, synthesis, and testing is central to modern medicinal chemistry.

By providing a reliable and versatile source of a chiral seven-membered ring, this compound accelerates the discovery and development of new medicines.

Computational and Theoretical Investigations on R Tert Butyl Azepan 4 Ylcarbamate and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape of flexible molecules like (R)-tert-Butyl azepan-4-ylcarbamate. The seven-membered azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. nih.gov The presence of the bulky tert-butylcarbamate (B1260302) substituent at the C4 position significantly influences the relative energies of these conformers.

Conformational analysis of the azepane ring itself reveals multiple potential energy minima. nih.gov For this compound, the chair conformation is often the most stable, but the energy differences between various conformers can be small, allowing for a dynamic equilibrium. DFT calculations can predict the relative energies and key dihedral angles of these conformers.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C7-C6) (°) | Dihedral Angle (C3-C4-C5-C6) (°) |

| Chair | 0.00 | -65.8 | 55.2 |

| Twist-Chair | 1.25 | 45.3 | -72.1 |

| Boat | 2.80 | 80.1 | 0.5 |

| Twist-Boat | 3.50 | 95.6 | -40.3 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. Actual values may vary with the computational method and basis set.

Furthermore, these calculations are crucial for predicting the stereoselectivity of reactions involving the azepane ring. For instance, in reactions such as piperidine (B6355638) ring expansion to form azepanes, computational investigations using semiempirical molecular orbital calculations can explain the observed stereochemical outcomes. rsc.org By modeling the transition states of different reaction pathways, it is possible to predict which diastereomer will be preferentially formed. mdpi.com

Molecular Dynamics Simulations for Scaffold Flexibility and Ligand Binding

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound and its derivatives over time, offering insights into scaffold flexibility and interactions with biological macromolecules. nih.gov While quantum chemical calculations provide a static picture of discrete conformers, MD simulations reveal how the molecule moves and changes shape in a simulated physiological environment.

The flexibility of the azepane scaffold is a key determinant of its binding affinity to target proteins. MD simulations can quantify this flexibility by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A higher RMSD value indicates greater flexibility. For a ligand-protein complex, the stability of the binding can be assessed by monitoring the RMSD of the ligand within the binding pocket.

Table 2: Representative RMSD Values from a 100 ns MD Simulation of an Azepane Derivative Bound to a Kinase

| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 10 | 1.2 | 1.5 |

| 25 | 1.5 | 1.8 |

| 50 | 1.3 | 1.6 |

| 75 | 1.6 | 1.9 |

| 100 | 1.4 | 1.7 |

Note: These values are illustrative and would be specific to a particular azepane derivative and protein target.

MD simulations are also invaluable for understanding the specific interactions that stabilize a ligand in a binding site. By analyzing the simulation trajectory, it is possible to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. nih.gov

In Silico Screening and Virtual Library Design Incorporating Azepane Scaffolds

The azepane scaffold serves as a versatile starting point for the design of virtual compound libraries for in silico screening. nih.govresearchgate.net These libraries can be generated by computationally decorating the azepane core with a variety of functional groups at different positions. The goal of virtual screening is to computationally identify promising hit compounds from a large library that are predicted to bind to a specific biological target. researchgate.net

One approach is scaffold-focused virtual screening, where similarity searches are performed based on the core scaffold rather than the entire molecule. nih.gov This allows for the identification of compounds with diverse chemical structures that still share the key binding features of the azepane core. Both 2D and 3D similarity search methods can be employed. nih.gov

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R-Group Substituents |

| N1 | H, Methyl, Ethyl, Benzyl (B1604629), Acetyl |

| C2 | H, Methyl, Hydroxyl |

| C3 | H, Fluoro |

| C5 | H, Methyl |

| C6 | H, Oxo |

| C7 | H, Methyl |

Note: This table represents a small, illustrative subset of a much larger virtual library that could be generated.

The generated virtual library can then be docked into the active site of a target protein to predict binding affinities and binding modes. nih.gov This process helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Reaction Mechanism Elucidation Using Computational Tools (e.g., Transition State Analysis)

Computational tools are essential for elucidating the mechanisms of chemical reactions, including those used to synthesize or modify azepane derivatives. researchgate.netresearchgate.net Transition state theory is a cornerstone of this approach, where the structure and energy of the transition state—the highest point on the reaction energy profile—are calculated. ims.ac.jpsciencedaily.com

For example, the synthesis of azepanes can involve ring-expansion reactions or cyclization reactions. rsc.orgresearchgate.net DFT calculations can be used to model the reaction pathway, identifying the transition state and any intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Table 4: Calculated Activation Energies for a Postulated Azepane Ring-Closing Reaction

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| C-N Bond Formation | Di-amino Alkane | Cyclic Transition State | Azepane Ring | 25.4 |

Note: These values are hypothetical for a generic ring-closing reaction to form an azepane and would be dependent on the specific substrates and reaction conditions.

Future Research Directions and Emerging Trends

Development of More Sustainable and Scalable Synthetic Methodologies

The demand for enantiomerically pure azepane derivatives in pharmaceutical development necessitates the creation of synthetic routes that are not only efficient but also environmentally friendly and economically viable on a large scale. Future research in this area is geared towards several key objectives:

Green Chemistry Approaches: A primary focus is the implementation of green chemistry principles to minimize the environmental impact of synthesis. This includes the use of safer solvents, renewable starting materials, and the reduction of waste products. Research is ongoing to replace hazardous reagents and catalysts with more benign alternatives.

Catalytic Asymmetric Synthesis: The development of novel catalytic asymmetric methods for the synthesis of the azepane ring is a significant trend. This involves the design of new chiral catalysts that can efficiently control the stereochemistry of the ring-forming reactions, leading to high yields of the desired (R)-enantiomer and reducing the need for chiral resolution steps.

Flow Chemistry: The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of (R)-tert-Butyl azepan-4-ylcarbamate. Flow reactors can provide better control over reaction parameters, leading to improved yields and purity. This technology also enhances safety and scalability, making it an attractive option for industrial production.

| Synthetic Strategy | Key Advantages |

| Green Chemistry | Reduced environmental impact, use of safer reagents. |

| Catalytic Asymmetric Synthesis | High enantiomeric purity, reduced need for resolution. |

| Flow Chemistry | Improved reaction control, enhanced safety and scalability. |

Exploration of Novel Derivatization Strategies for Enhanced Structural Diversity

To fully exploit the potential of the azepane scaffold, researchers are actively seeking new ways to modify and functionalize the this compound core. This exploration of novel derivatization strategies is crucial for generating libraries of compounds with diverse pharmacological properties.

Key areas of focus include:

Late-Stage Functionalization: Developing methods for the selective modification of the azepane ring at a late stage of the synthesis allows for the rapid generation of a wide range of analogs from a common intermediate. This approach is highly efficient for structure-activity relationship (SAR) studies.

Bioisosteric Replacements: The strategic replacement of certain functional groups within the molecule with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: Researchers are exploring the synthesis of novel heterocyclic systems that mimic the three-dimensional shape and pharmacophoric features of the azepane ring. This "scaffold hopping" approach can lead to the discovery of new chemical classes with unique biological activities.

Broadening the Spectrum of Biological Targets for Azepane-Derived Scaffolds

While azepane derivatives have shown promise against a range of biological targets, there is significant potential to expand their therapeutic applications. Future research will focus on screening azepane-based compound libraries against a wider array of targets to identify new therapeutic opportunities.

Emerging areas of investigation include:

Neurological Disorders: The conformational flexibility of the azepane ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Oncology: The development of azepane-containing molecules as inhibitors of protein-protein interactions or as kinase inhibitors is an active area of cancer research.

Infectious Diseases: The unique structural features of azepanes are being explored for the development of novel antibacterial and antiviral agents.

Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical development, as different enantiomers can have vastly different biological activities and safety profiles. Future trends in this area involve the application of more sophisticated analytical techniques.

Chiral Chromatography: The development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is enabling more efficient and accurate separation and quantification of enantiomers.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, providing a non-destructive alternative to X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents and lanthanide shift reagents in NMR spectroscopy continues to be a valuable tool for assessing enantiomeric purity.

| Analytical Technique | Application in Stereochemical Analysis |

| Chiral HPLC/SFC | Separation and quantification of enantiomers. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. |

| Chiral NMR Spectroscopy | Assessment of enantiomeric purity. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new azepane-based drug candidates.

High-Throughput Synthesis: Automated systems can rapidly synthesize and purify large libraries of azepane derivatives, significantly accelerating the initial stages of drug discovery.

Machine Learning for SAR: AI algorithms can analyze the data from high-throughput screening and SAR studies to identify complex patterns and predict the biological activity of novel compounds. This predictive power can guide the design of more potent and selective molecules.

Predictive Modeling of ADMET Properties: Machine learning models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the development process.

This synergy between automation and AI promises to streamline the path from initial concept to clinical candidate for new therapeutics derived from the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-tert-butyl azepan-4-ylcarbamate with high enantiomeric purity?

- Methodological Answer : A common approach involves Boc-protection of azepane derivatives followed by chiral resolution. For example, enantioselective synthesis may employ chiral auxiliaries or enzymatic resolution (as seen in analogous tert-butyl carbamate syntheses using NaBH₄ reduction and GC analysis for enantiomeric ratio determination) . Key steps include:

- Boc-protection of the azepane amine under anhydrous conditions.

- Use of chiral catalysts (e.g., Evans’ oxazaborolidines) to induce stereoselectivity.

- Purification via recrystallization or chiral chromatography to isolate the (R)-enantiomer.

Stability during synthesis requires inert atmospheres (N₂/Ar) and avoidance of strong acids/bases to prevent Boc-group cleavage .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC with a chiral stationary phase or NMR (¹H/¹³C) to confirm enantiomeric excess and detect impurities. GC-MS is suitable for volatile byproducts .

- Stability Testing : Store samples at ≤ -20°C in airtight, amber vials to prevent hydrolysis or oxidation. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-protection of azepane derivatives?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Trace water degrades Boc-anhydride; use molecular sieves or rigorous drying protocols .

- Catalyst Variability : Screen Lewis acids (e.g., DMAP, TEA) to optimize activation.

- Analytical Limitations : Validate yields via multiple methods (e.g., gravimetric analysis vs. NMR integration) .

Q. What strategies are effective for troubleshooting low enantiomeric excess in this compound synthesis?

- Methodological Answer :

- Kinetic Resolution : Employ lipases (e.g., CAL-B) or transition-metal catalysts (e.g., Ru-BINAP) for dynamic kinetic asymmetric transformations .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance stereocontrol by stabilizing transition states.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .

Q. How do storage conditions impact the long-term stability of this compound in research settings?

- Methodological Answer :

- Temperature : Degradation rates double with every 10°C increase; store at -20°C for >6-month stability .

- Light Exposure : UV/Vis light accelerates racemization; use amber glassware or opaque containers.

- Humidity Control : Silica gel desiccants in storage containers prevent hydrolysis of the Boc group .

Q. What advanced techniques are recommended for studying the reaction mechanism of Boc-deprotection in azepane derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways via mass spectrometry.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and identify rate-limiting steps.

- In-situ NMR : Monitor deprotection kinetics under acidic conditions (e.g., TFA/DCM mixtures) .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting data on the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ in enzyme inhibition).

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., azepane ring size) with activity trends.

- Batch Variability : Test multiple synthetic batches to distinguish intrinsic activity from impurity-driven effects .

Q. What experimental designs minimize byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial or response surface models.

- In-line Purification : Couple reactors with scavenger resins or membrane filtration to remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.